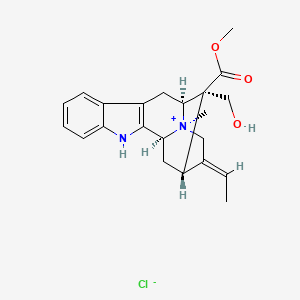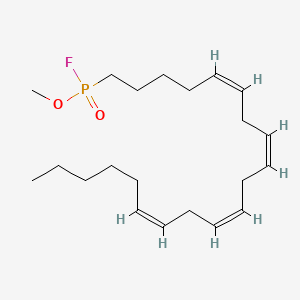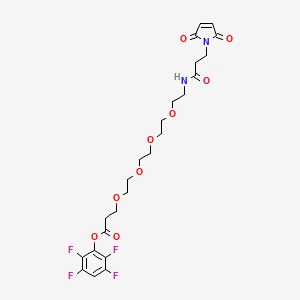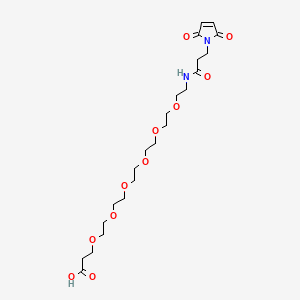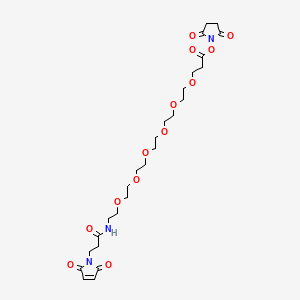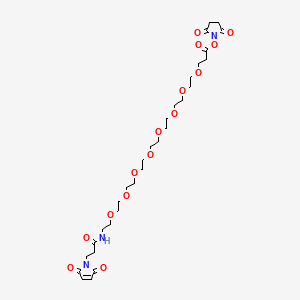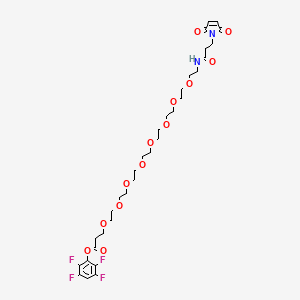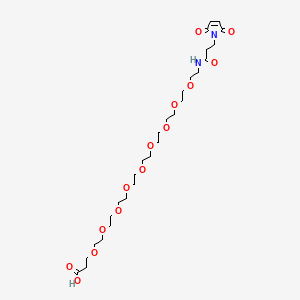
麦-MMAD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mc-MMAD, also known as maleimidocaproyl-monomethyl auristatin D, is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of monomethyl auristatin D (MMAD), a potent tubulin inhibitor, and maleimidocaproyl, a protective group. Mc-MMAD is primarily used for its ability to inhibit microtubule polymerization, making it a valuable tool in cancer research and treatment .
科学研究应用
麦-MMAD 具有广泛的科学研究应用,包括:
化学: 用作 ADC 合成的构建块。
生物学: 用于微管动力学和细胞分裂的研究。
医学: 靶向癌症疗法(特别是将细胞毒性药物直接递送至癌细胞的 ADC)开发中不可或缺的一部分。
工业: 用于临床试验和治疗用途的 ADC 的生产 .
作用机制
麦-MMAD 通过抑制微管聚合发挥作用。马来酰亚胺己酰基团促进 MMAD 与抗体的缀合,从而实现靶向递送至癌细胞。一旦进入细胞,MMAD 与微管蛋白结合,阻止微管的形成,从而抑制细胞分裂。 这导致癌细胞的细胞周期阻滞和凋亡 .
生化分析
Biochemical Properties
Mc-MMAD plays a significant role in biochemical reactions as a potent tubulin inhibitor . It interacts with tubulin, a globular protein, and inhibits its function . The nature of this interaction is inhibitory, where Mc-MMAD prevents the polymerization of tubulin, thereby disrupting the formation of microtubules .
Cellular Effects
Mc-MMAD has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Mc-MMAD involves binding interactions with tubulin . By inhibiting tubulin polymerization, Mc-MMAD disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mc-MMAD can change over time. It has been reported to have good stability and solubility in DMSO . Long-term effects on cellular function observed in in vitro or in vivo studies include cell cycle arrest and apoptosis due to disruption of the microtubule network .
Metabolic Pathways
Mc-MMAD is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, inhibiting its polymerization and subsequently disrupting the formation of microtubules .
Subcellular Localization
The subcellular localization of Mc-MMAD is likely to be wherever tubulin is present, given its role as a tubulin inhibitor . This includes the cytoskeleton, a cellular structure that contains microtubules
准备方法
合成路线和反应条件
麦-MMAD 的合成涉及 MMAD 与马来酰亚胺己酰基的缀合。该过程通常包括以下步骤:
马来酰亚胺己酰基的活化: 马来酰亚胺己酰基使用双(4-硝基苯基)碳酸酯在有机碱的存在下活化。
与 MMAD 缀合: 活化的马来酰亚胺己酰基然后在 1-羟基苯并三唑的存在下与 MMAD 反应,形成this compound 缀合物.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这通常涉及“一锅法”,其中中间步骤被合并到一个单一的反应体系中,减少了对多个纯化步骤的需求,并最大限度地减少了浪费 .
化学反应分析
反应类型
麦-MMAD 经历了几种类型的化学反应,包括:
取代反应: 马来酰亚胺基团可以参与亲核取代反应。
常用试剂和条件
亲核试剂: 取代反应中常用的亲核试剂包括硫醇和胺。
水解条件: 水解通常在酸性或碱性条件下发生.
主要产物
取代产物: 取代反应的主要产物是this compound 的硫醇或胺取代衍生物。
相似化合物的比较
类似化合物
单甲基奥瑞他汀E(MMAE): 另一种用于 ADC 的奥瑞他汀衍生物,与 MMAD 的区别在于存在带电的羧基。
单甲基奥瑞他汀F(MMAF): 与 MMAE 类似,但末端亚基不同,影响其溶解度和毒性.
麦-MMAD 的独特性
This compound 的独特性在于其与马来酰亚胺己酰基的特定缀合,这增强了其稳定性,并允许在 ADC 中进行精确靶向。 这使其在将细胞毒性药物递送至癌细胞的同时最大限度地降低全身毒性方面特别有效 .
属性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQLKHIIRUJRZ-PGBUMTRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H77N7O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
